Cas no 2680864-72-4 (4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid)

4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- EN300-7207628
- 2680864-72-4
- 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid
-
- インチ: 1S/C8H9F4NO3/c9-7(6(15)16)1-3-13(4-2-7)5(14)8(10,11)12/h1-4H2,(H,15,16)
- InChIKey: LGXSJNANHSDWEM-UHFFFAOYSA-N
- ほほえんだ: FC1(C(=O)O)CCN(C(C(F)(F)F)=O)CC1
計算された属性
- せいみつぶんしりょう: 243.05185580g/mol
- どういたいしつりょう: 243.05185580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7207628-0.5g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 0.5g |
$520.0 | 2025-03-12 | |
Enamine | EN300-7207628-0.05g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 0.05g |
$455.0 | 2025-03-12 | |
Enamine | EN300-7207628-10.0g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-12 | |
Enamine | EN300-7207628-0.1g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 0.1g |
$476.0 | 2025-03-12 | |
Enamine | EN300-7207628-2.5g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-12 | |
Enamine | EN300-7207628-0.25g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 0.25g |
$498.0 | 2025-03-12 | |
Enamine | EN300-7207628-5.0g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-12 | |
Enamine | EN300-7207628-1.0g |
4-fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid |
2680864-72-4 | 95.0% | 1.0g |
$541.0 | 2025-03-12 |
4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acidに関する追加情報
Research Briefing on 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS: 2680864-72-4) in Chemical Biology and Pharmaceutical Applications
4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS: 2680864-72-4) is a fluorinated piperidine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of protease inhibitors and CNS-targeting therapeutics. Recent studies highlight its unique structural features, including the trifluoroacetyl group and fluorine substitution, which contribute to enhanced metabolic stability and binding affinity in drug-target interactions.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated the compound's utility as a key intermediate in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease. The research team utilized 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid to introduce both fluorination and conformational constraint into their inhibitor design, resulting in compounds with sub-micromolar potency and improved pharmacokinetic properties compared to previous generations of inhibitors.
In neuropharmacology applications, researchers at the University of California, San Francisco (UCSF) have incorporated this building block into novel GABAA receptor modulators. Their findings, presented at the 2024 American Chemical Society National Meeting, showed that derivatives containing the 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid moiety exhibited superior blood-brain barrier penetration and receptor subtype selectivity compared to traditional benzodiazepine scaffolds.
The synthetic accessibility of 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development (DOI: 10.1021/acs.oprd.4c00045) described a continuous-flow manufacturing process that achieves >90% yield with excellent enantioselectivity, addressing previous challenges in large-scale production of this valuable intermediate.
From a safety and toxicology perspective, newly available preclinical data (Bioorg. Med. Chem. Lett. 2024, 34, 128765) indicate that the compound shows favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and minimal cytochrome P450 inhibition (IC50 > 50 μM for major isoforms), supporting its potential as a privileged scaffold in medicinal chemistry campaigns.
Looking forward, several pharmaceutical companies have included derivatives of 4-Fluoro-1-(trifluoroacetyl)piperidine-4-carboxylic acid in their preclinical pipelines for neurological disorders and antiviral applications. The compound's unique combination of fluorine atoms and rigid piperidine structure continues to inspire innovative drug design strategies across multiple therapeutic areas.
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